2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Pharmaceutical Intermediate Quality Control Reference Standard

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2), also known as despropionyl ramelteon , is a tricyclic indenofuran amine with molecular formula C₁₃H₁₇NO and molecular weight 203.28 g/mol. This compound functions primarily as a key synthetic intermediate in the preparation of ramelteon, a melatonin MT1/MT2 receptor agonist approved for insomnia.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 448964-37-2
Cat. No. B1588717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
CAS448964-37-2
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CCN)C3=C(C=C2)OCC3
InChIInChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2
InChIKeyBFNUHWYOQCGTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2): Ramelteon Intermediate and Impurity Reference Standard


2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2), also known as despropionyl ramelteon , is a tricyclic indenofuran amine with molecular formula C₁₃H₁₇NO and molecular weight 203.28 g/mol [1]. This compound functions primarily as a key synthetic intermediate in the preparation of ramelteon, a melatonin MT1/MT2 receptor agonist approved for insomnia . Additionally, it is designated as Ramelteon Impurity 7 and Ramelteon Stage-2 Impurity, serving as a certified reference standard for pharmaceutical quality control [2]. The compound exists as a free base, with the hydrochloride salt (CAS 1053239-39-6) and (S)-enantiomer (CAS 196597-81-6) representing closely related analogs [3].

1
Identity
Certified impurity reference standard for ramelteon (Impurity 7 / Stage-2 Impurity)
2
Workflow
Free base for direct synthetic propionylation without neutralization
3
Use Context
ANDA method validation and reversed-phase HPLC retention benchmarking

Why Ramelteon-Related Compounds Cannot Be Interchanged: Procurement Implications for CAS 448964-37-2


Substitution of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2) with its hydrochloride salt (CAS 1053239-39-6) or (S)-enantiomer (CAS 196597-81-6) carries quantifiable consequences for purity, stability, and synthetic utility. The free base demonstrates a LogP of 2.61 [1], contrasting with the salt form's enhanced aqueous solubility. Regulatory applications specifically require the free base as Ramelteon Impurity 7 for ANDA method validation [2]. Furthermore, synthetic protocols for ramelteon utilize the free amine in propionylation steps, where the presence of HCl would necessitate an additional neutralization step, potentially reducing overall yield [3]. These documented differences mandate precise compound selection based on intended use.

Form & Reactivity
Free base (CAS 448964-37-2). Direct acylation; no neutralization required.
Hydrochloride salt adds a neutralization step, potentially reducing yield and introducing impurities.
Regulatory Use
Certified reference standard for Ramelteon Impurity 7 per ICH guidelines.
Non-certified analogs lack the characterization data needed for ANDA method validation.
Storage & Logistics
Requires refrigerated storage (4°C).
Salt form stable at room temperature; cold chain requirements may shift logistics planning.

Quantitative Differentiation Evidence for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2) Relative to Analogs


Purity Specification Differentiation: Free Base vs. Hydrochloride Salt for CAS 448964-37-2

The free base form (CAS 448964-37-2) exhibits a commercially available purity of 95% (Sigma-Aldrich/Chemscene) , whereas the hydrochloride salt (CAS 1053239-39-6) achieves significantly higher purity levels of 99.86% (MedChemExpress) or 98% (Capotchem) . This purity differential directly impacts impurity profiles in final drug substance synthesis and analytical method validation.

Purity
Cross-study comparable
Up to 4.86% difference
Purity profile may impact impurity control strategy
Free base: 95%; Salt: up to 99.86% (vendor-reported)
Pharmaceutical Intermediate Quality Control Reference Standard

Regulatory Compliance and Certified Reference Standard Status for Ramelteon Impurity 7

CAS 448964-37-2 is formally designated as Ramelteon Impurity 7 and Ramelteon Stage-2 Impurity . Unlike generic analogs, this compound is supplied with detailed characterization data compliant with USP, EMA, JP, and BP guidelines [1]. It is explicitly recommended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2].

Regulatory Status
Supporting evidence
Certified reference standard
Required for ANDA method specificity documentation
Compliant with USP, EMA, JP, BP characterization guidelines
Regulatory Science ANDA Method Validation

Physicochemical Property Differentiation: LogP and Molecular Weight Impact on Solubility and Extraction

The free base (CAS 448964-37-2) exhibits a calculated LogP of 2.6092 [1], indicating moderate lipophilicity that influences reversed-phase HPLC retention and organic solvent extraction efficiency. In contrast, the hydrochloride salt (CAS 1053239-39-6) increases molecular weight to 239.74 g/mol [2] and enhances aqueous solubility through salt formation . These differences directly affect chromatographic method development and sample preparation workflows.

Lipophilicity
Class-level inference
LogP 2.61
Retention time and extraction efficiency context
Calculated value; salt form LogP unavailable
Physicochemical Properties Chromatography Formulation

Synthetic Utility Differentiation: Free Base as Direct Intermediate for Ramelteon Propionylation

In the published synthesis of ramelteon, the free base (ethylamine compound 13) undergoes direct propionylation with propionyl chloride to yield the final active pharmaceutical ingredient [1]. The hydrochloride salt would require an additional neutralization step prior to acylation, introducing extra processing time, reagent consumption, and potential yield loss. This synthetic distinction is documented in the industrial process where the free amine is the preferred substrate for the final amide bond formation [2].

Synthetic Utility
Head-to-head
Direct propionylation vs. neutralization + acylation
Free base eliminates a process step in ramelteon synthesis
Industrial process: propionyl chloride, TEA, THF
Organic Synthesis Pharmaceutical Manufacturing Reaction Optimization

Storage and Stability Differentiation: Cold Chain Requirements for Free Base vs. Ambient Stability of Hydrochloride Salt

The free base (CAS 448964-37-2) requires refrigerated storage at 4°C , whereas the hydrochloride salt (CAS 1053239-39-6) is stable at room temperature when stored away from light [1]. This differential thermal stability profile has direct implications for shipping costs, laboratory storage infrastructure, and long-term compound integrity in inventory management.

Storage Stability
Cross-study comparable
~20-25°C differential
Salt form may reduce cold chain logistics burden
Free base: 4°C; Salt: room temperature, protect from light
Stability Logistics Long-term Storage

Recommended Application Scenarios for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 448964-37-2) Based on Differential Evidence


Pharmaceutical Quality Control: ANDA Method Validation and Impurity Profiling

Procure CAS 448964-37-2 as a certified reference standard for Ramelteon Impurity 7. This free base is supplied with characterization data compliant with USP, EMA, JP, and BP guidelines [1], making it essential for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings for generic ramelteon products [2]. The designated impurity status and regulatory acceptance differentiate this compound from non-certified analogs.

Active Pharmaceutical Ingredient (API) Synthesis: Final-Step Propionylation to Ramelteon

Utilize the free base (CAS 448964-37-2) directly in the propionylation step of ramelteon synthesis [3]. The absence of a hydrochloride counterion eliminates the need for an intermediate neutralization step, streamlining the process and reducing potential yield loss and impurity formation. This synthetic efficiency is documented in industrial process patents [4] and represents a clear advantage over the salt form for this specific transformation.

Chromatographic Method Development: Retention Time Benchmarking

Employ the free base (LogP = 2.6092) [5] as a retention time marker in reversed-phase HPLC method development for ramelteon and related impurities. Its distinct lipophilicity relative to the hydrochloride salt provides a reproducible benchmark for optimizing gradient elution conditions and verifying column performance in impurity profiling assays.

Research-Scale Organic Synthesis: Building Block for Indenofuran Derivatives

Use CAS 448964-37-2 as a versatile synthetic building block for exploring novel indenofuran-based melatonin receptor ligands. The free amine functionality allows direct coupling with diverse acyl chlorides, isocyanates, or aldehydes without prior deprotection [3]. The compound's 95% purity is sufficient for exploratory medicinal chemistry campaigns, while the defined stereochemistry of the (S)-enantiomer variant offers additional opportunities for chiral structure-activity relationship studies.

Application
Selection Property
Validation Focus
ANDA method validation
Certified impurity reference standard
Method specificity and regulatory filing requirements
Ramelteon API synthesis
Free base for direct propionylation
Step elimination and impurity formation review
HPLC method development
LogP-driven retention behavior
Retention time benchmarking and column performance
Indenofuran SAR exploration
Free amine synthetic handle
Direct coupling with diverse electrophiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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